1-[(4-Fluorophenyl)methoxy]-3-nitrobenzene
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Overview
Description
1-[(4-Fluorophenyl)methoxy]-3-nitrobenzene is an aromatic compound with the molecular formula C13H10FNO3 It is characterized by the presence of a fluorophenyl group, a methoxy group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(4-Fluorophenyl)methoxy]-3-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-[(4-fluorophenyl)methoxy]benzene. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Fluorophenyl)methoxy]-3-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products:
Reduction: 1-[(4-Fluorophenyl)methoxy]-3-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Products depend on the specific oxidizing conditions applied.
Scientific Research Applications
1-[(4-Fluorophenyl)methoxy]-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(4-Fluorophenyl)methoxy]-3-nitrobenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
- 1-[(4-Fluorophenyl)methoxy]-2-nitrobenzene
- 1-[(4-Fluorophenyl)methoxy]-4-nitrobenzene
- 1-[(4-Chlorophenyl)methoxy]-3-nitrobenzene
Uniqueness: 1-[(4-Fluorophenyl)methoxy]-3-nitrobenzene is unique due to the specific positioning of the fluorophenyl, methoxy, and nitro groups on the benzene ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methoxy]-3-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c14-11-6-4-10(5-7-11)9-18-13-3-1-2-12(8-13)15(16)17/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCOZAPCQQWBGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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